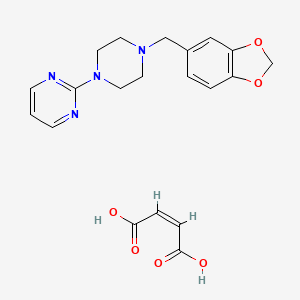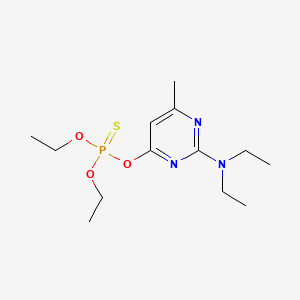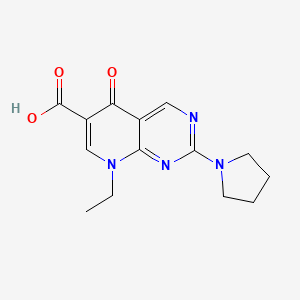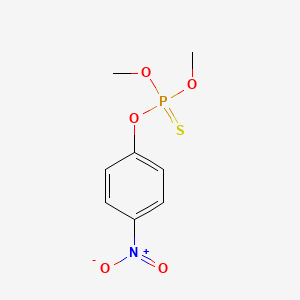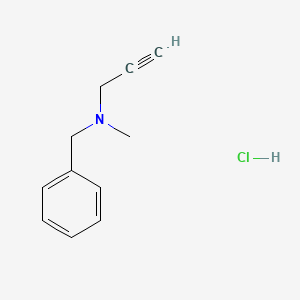
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Overview
Description
Pyrithione zinc, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its fungistatic (inhibiting the division of fungal cells) and bacteriostatic (inhibiting bacterial cell division) properties. This compound is commonly used in the treatment of seborrhoeic dermatitis and dandruff . Pyrithione zinc was first described in the 1930s and has since become a staple in various medicinal and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;Zinc is the zinc transporter proteins , specifically the SLC39A family of ZIP transporters . These transporters are essential for the import of zinc across biological membranes .
Mode of Action
The compound interacts with its targets by binding to the zinc ions, forming a complex. This complex is recognized by the zinc transporters, which then facilitate the import of zinc into the cell . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the zinc homeostasis pathway . Zinc is essential for numerous biochemical processes, including cell division . By facilitating the import of zinc into cells, the compound ensures that these processes can occur efficiently.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in facilitating zinc import. By ensuring adequate intracellular zinc levels, the compound supports numerous zinc-dependent processes, including cell division .
Biochemical Analysis
Biochemical Properties
1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc plays a significant role in biochemical reactions due to its ability to inhibit the growth of fungi and bacteria. It interacts with various enzymes and proteins, disrupting their normal function. For instance, it inhibits the enzyme metallo-β-lactamase, which is crucial for bacterial resistance to β-lactam antibiotics . This inhibition occurs through the binding of zinc pyrithione to the active site of the enzyme, preventing it from hydrolyzing the antibiotic.
Cellular Effects
1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, leading to cell lysis. Additionally, it impacts cell signaling pathways and gene expression, particularly in fungal and bacterial cells. The compound has been shown to inhibit the growth of Malassezia, a yeast responsible for dandruff, by interfering with its cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, such as metallo-β-lactamase, inhibiting their activity. This binding interaction prevents the enzyme from performing its normal function, leading to the inhibition of bacterial growth. Additionally, zinc pyrithione can induce oxidative stress in cells, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term studies have shown that zinc pyrithione can have lasting effects on cellular function, including sustained inhibition of microbial growth and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc vary with different dosages in animal models. At low doses, it effectively inhibits microbial growth without causing significant toxicity. At high doses, it can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .
Metabolic Pathways
1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of metallo-β-lactamase, impacting the bacterial metabolism of β-lactam antibiotics. This inhibition leads to the accumulation of unmetabolized antibiotics, enhancing their efficacy .
Transport and Distribution
Within cells and tissues, 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its antimicrobial activity, as it needs to reach the target sites within microbial cells .
Subcellular Localization
The subcellular localization of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ensuring its antimicrobial efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrithione zinc typically involves the chelation of zinc ions with pyrithione ligands. One common method includes the oxidation of 2-chloropyridine followed by sulfhydrylation and chelation with zinc salts . The steps are as follows:
Oxidation: 2-chloropyridine is oxidized using hydrogen peroxide in the presence of a catalyst to form 2-chloropyridine-N-oxide.
Sulfhydrylation: The 2-chloropyridine-N-oxide is then reacted with a sulfhydrylation reagent to form 2-chloropyridine nitrogen oxide mercapto sodium salt.
Chelation: Finally, the mercapto sodium salt is chelated with a zinc salt to form pyrithione zinc.
Industrial Production Methods: Industrial production of pyrithione zinc often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrithione zinc undergoes various chemical reactions, including:
Oxidation: Pyrithione zinc can be oxidized, leading to the formation of different oxidation states of the compound.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Pyrithione zinc can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrithione sulfoxides or sulfones .
Scientific Research Applications
Pyrithione zinc has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying coordination chemistry and metal-ligand interactions.
Biology: Pyrithione zinc is studied for its antimicrobial properties and its effects on cellular processes.
Industry: Pyrithione zinc is used in paints, coatings, and other materials to prevent microbial growth and degradation
Comparison with Similar Compounds
Piroctone Olamine: Another antifungal agent used in dandruff treatments. .
Selenium Sulfide: Used in anti-dandruff shampoos, it has a different mechanism of action and is less commonly used due to potential side effects.
Uniqueness of Pyrithione Zinc: Pyrithione zinc is unique due to its dual action as both a fungistatic and bacteriostatic agent. Its ability to chelate metal ions and disrupt essential cellular processes makes it highly effective against a broad spectrum of microorganisms .
Properties
CAS No. |
13463-41-7 |
|---|---|
Molecular Formula |
C10H8N2O2S2Zn |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
zinc;1-oxidopyridin-1-ium-2-thiolate |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
OTPSWLRZXRHDNX-UHFFFAOYSA-L |
SMILES |
C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn] |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] |
Appearance |
Solid powder |
boiling_point |
100 (Zinc salt) |
Color/Form |
Off-white powder |
density |
1.782 at 25 °C Bulk density: 0.35; particle size: 80 to less than 20 u |
melting_point |
240 °C, decomposes |
| 13463-41-7 | |
physical_description |
Zinc pyrithione is a fine beige granules. (NTP, 1992) |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15922-78-8 (hydrochloride salt) |
shelf_life |
Stable at 100 °C for 120 h |
solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-hydroxypyridine-2-thione 2-HPT cpd 2-mercaptopyridine-N-oxide 2-pyridinethiol 1-oxide 67Ga-MPO 68Ga-mercaptopyridine-N-oxide indium 111-2-mercaptopyridine-1-oxide N-hydroxypyridine-2-thione Omadine pyridine-2-thiol N-oxide pyrithione pyrithione barium (2:1) salt pyrithione calcium (2:1) salt pyrithione magnesium salt pyrithione potassium salt pyrithione sodium salt sodium pyridinethione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




